1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
The synthesis of 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route may involve the use of reagents such as bis(pinacolato)diboron and palladium catalysts under specific reaction conditions . Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives, such as pyrimidine and pyrazine compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C21H21FN4O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C21H21FN4O3/c1-13-9-14(2)11-17(10-13)23-19(27)12-26-20(28)8-7-18(25-26)21(29)24-16-5-3-15(22)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
FFDYUFZVELZWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CCC(=N2)C(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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